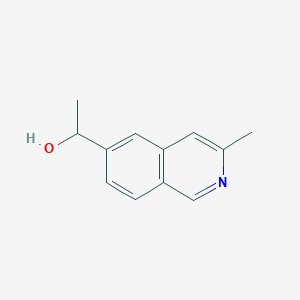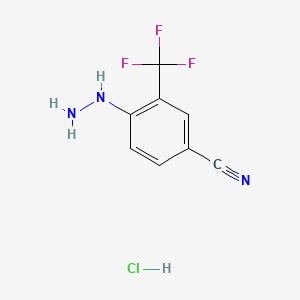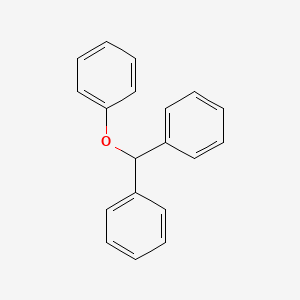
Benzyl aminoglycinate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl aminoglycinate hydrochloride is a chemical compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol . . This compound is a derivative of glycine, an amino acid, and is commonly used in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl aminoglycinate hydrochloride can be synthesized through the reaction of N-tert-butoxycarbonyl glycine with benzyl alcohol in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . The reaction mixture is then extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. The organic layer is concentrated under reduced pressure, and the residue is purified by column chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, this compound can be produced by reacting glycine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures . The product is then isolated by filtration, washed with cold ethanol, and dried under vacuum.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl aminoglycinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form benzylamine derivatives.
Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl aminoglycinate hydrochloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of benzyl aminoglycinate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a precursor for the synthesis of biologically active compounds, which can interact with enzymes, receptors, and other biomolecules . The compound’s effects are mediated through its ability to form stable complexes with these targets, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Benzyl aminoglycinate hydrochloride is unique due to its specific structure, which combines the properties of glycine and benzyl groups. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C9H13ClN2O2 |
|---|---|
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
benzyl 2-hydrazinylacetate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-11-6-9(12)13-7-8-4-2-1-3-5-8;/h1-5,11H,6-7,10H2;1H |
Clé InChI |
OONFIGPSHLNTCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CNN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, 4-[[2-chloro-4-[(4-methyl-2-nitrophenyl)azo]phenyl]azo]-2-methyl-](/img/structure/B13932005.png)









![3-(2-Propen-1-yl)[1,1'-biphenyl]-2,2'-diol](/img/structure/B13932039.png)
![1-(Phenylsulfonyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13932046.png)
![4-(3-Bromo-4-fluorophenyl)-7-cyclopropyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B13932051.png)
